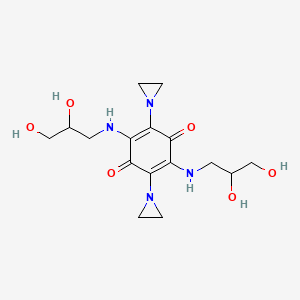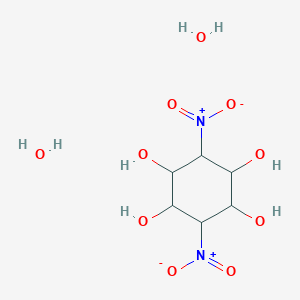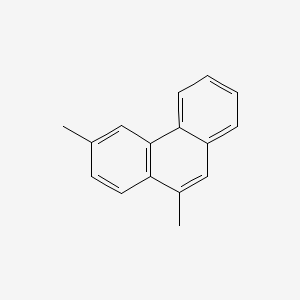
3,10-Dimethylphenanthrene
Overview
Description
3,10-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₆H₁₄. It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 3rd and 10th positions of the phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dimethylphenanthrene can be achieved through several methods. One common approach involves the directed ortho metalation (DoM) of N,N-diethylbenzamides followed by Suzuki–Miyaura cross-coupling reactions . This method allows for the regiospecific introduction of methyl groups at the desired positions on the phenanthrene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of PAH synthesis can be applied. These typically involve catalytic processes and high-temperature conditions to facilitate the formation of the desired aromatic structures.
Chemical Reactions Analysis
Types of Reactions
3,10-Dimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, potentially altering its chemical properties.
Reduction: Reduction reactions can remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenanthrenequinones, while substitution reactions can produce various halogenated or alkylated derivatives.
Scientific Research Applications
3,10-Dimethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on its biodegradation by microorganisms helps understand the environmental fate of PAHs.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,10-Dimethylphenanthrene involves its interaction with various molecular targets and pathways. As a PAH, it can intercalate into DNA, potentially causing mutations and other genetic alterations. Its biodegradation by microorganisms involves enzymatic pathways that break down the aromatic ring system .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylphenanthrene
- 2,7-Dimethylphenanthrene
- 2,6-Dimethylphenanthrene
- 1,7-Dimethylphenanthrene
Uniqueness
3,10-Dimethylphenanthrene is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. This positional isomerism can result in different environmental behaviors and biological activities compared to other dimethylphenanthrene derivatives .
Properties
IUPAC Name |
3,10-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-7-8-14-12(2)10-13-5-3-4-6-15(13)16(14)9-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMJHHLNGATZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984849 | |
| Record name | 3,10-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66291-33-6 | |
| Record name | Phenanthrene, 3,10-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066291336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,10-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


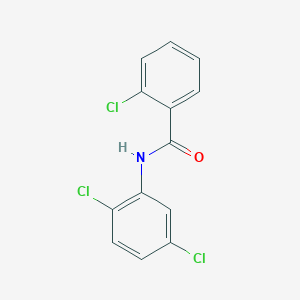
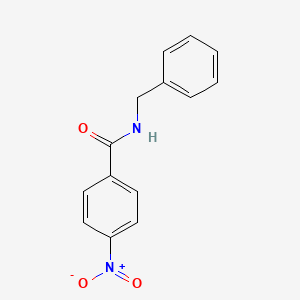
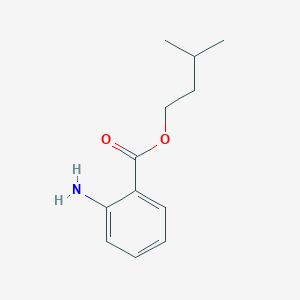

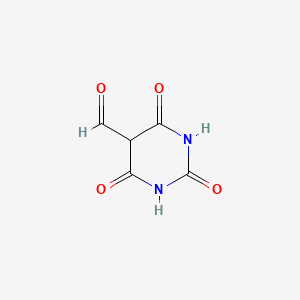
![[(2-Chlorobenzyl)thio]acetic acid](/img/structure/B1616035.png)
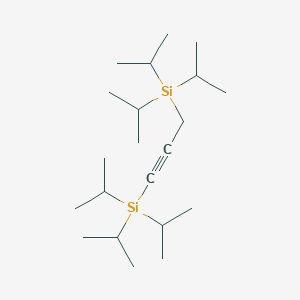
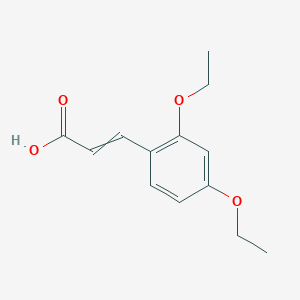
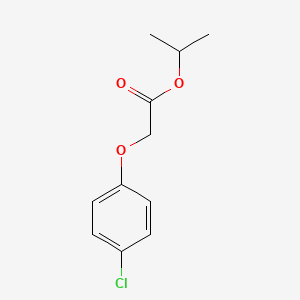
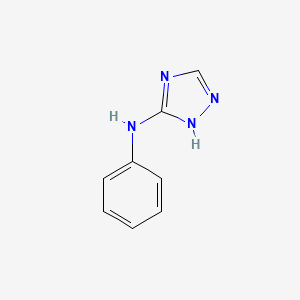
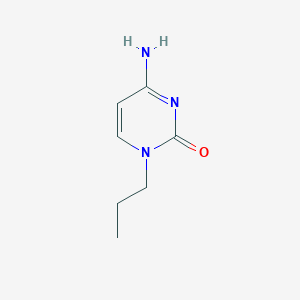
![4-Chlorotetrazolo[1,5-a]quinoxaline](/img/structure/B1616043.png)
